molecular formula C10H10F2O3 B2993664 3-(Difluoromethyl)-4-ethoxybenzoic acid CAS No. 2248406-80-4

3-(Difluoromethyl)-4-ethoxybenzoic acid

Cat. No.: B2993664
CAS No.: 2248406-80-4
M. Wt: 216.184
InChI Key: IBEIUOJRHFNVPM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-ethoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₀F₂O₃, with a molar mass of 228.18 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the ethoxy group, making it a versatile intermediate in agrochemical and pharmaceutical research. Fluorinated aromatic compounds are prized for their enhanced metabolic stability, bioavailability, and target-binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

3-(difluoromethyl)-4-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5,9H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEIUOJRHFNVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-ethoxybenzoic acid can be achieved through several methods. One common approach involves the difluoromethylation of a suitable precursor, such as 4-ethoxybenzoic acid. This can be done using difluorocarbene reagents under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide and a difluoromethylating agent like chlorodifluoromethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-ethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acids, while reduction could produce difluoromethylated benzyl alcohols .

Scientific Research Applications

3-(Difluoromethyl)-4-ethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-ethoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethoxy group may also contribute to its overall activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

3-(Difluoromethyl)-4-fluorobenzoic Acid

  • Structure : Differs by replacing the ethoxy group with a fluorine atom at the 4-position.
  • Lower lipophilicity (logP ≈ 1.8 vs. 2.3 for the ethoxy analog) due to reduced alkyl chain length, affecting membrane permeability . Higher thermal stability, as fluorine’s strong C-F bond resists degradation under high temperatures .

4-Ethoxybenzoic Acid

  • Structure : Lacks the difluoromethyl group at the 3-position.
  • Impact: Lower acidity (pKa ~4.5 vs. ~3.8 for the difluoromethyl analog) due to reduced electron-withdrawing effects. Melting point: 119–123°C (fusion enthalpy 29–35 kJ/mol) , compared to <100°C for 3-(difluoromethyl)-4-ethoxybenzoic acid (predicted). Limited use in agrochemicals due to weaker bioactivity; primarily employed as a synthetic precursor .

3-(4-Ethylphenyl)-4-fluorobenzoic Acid

  • Structure : Features an ethylphenyl group at the 3-position and fluorine at the 4-position.
  • Impact :
    • Enhanced hydrophobicity (logP ≈ 3.5) due to the ethylphenyl substituent, favoring lipid bilayer penetration .
    • Reduced metabolic clearance compared to smaller substituents like ethoxy or difluoromethyl .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) logP<sup>*</sup> Melting Point (°C) Key Applications
This compound C₁₀H₁₀F₂O₃ 228.18 2.3 <100 (predicted) Agrochemical intermediates
3-(Difluoromethyl)-4-fluorobenzoic acid C₈H₅F₃O₂ 190.12 1.8 120–125 Pharmaceutical lead optimization
4-Ethoxybenzoic acid C₉H₁₀O₃ 166.18 1.5 119–123 Reference standard, synthesis
3-(4-Ethylphenyl)-4-fluorobenzoic acid C₁₅H₁₃FO₂ 244.26 3.5 160–165 Drug discovery

<sup>*</sup>logP values estimated via computational modeling (ChemAxon).

This compound

  • Key Route : Electrophilic substitution of 4-ethoxybenzoic acid with difluoromethyl groups via radical fluorination or Claisen condensation .
  • Challenges :
    • Selectivity issues in difluoromethylation due to competing reactions at the ethoxy group.
    • Requires specialized fluorinating agents (e.g., F-TEDA-BF₄) .

3-(Difluoromethyl)-4-fluorobenzoic Acid

  • Key Route: Direct fluorination of 3-(difluoromethyl)benzoic acid using xenon difluoride (XeF₂) .
  • Advantage : Higher yields (~75%) due to fluorine’s compatibility with aromatic electrophilic substitution .

4-Ethoxybenzoic Acid

  • Key Route : Etherification of 4-hydroxybenzoic acid with ethyl bromide under basic conditions .
  • Yield : >90% under optimized conditions, making it cost-effective for bulk synthesis .

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